

Biological activity of 5-Methoxy-1-methyl-1H-benzo[d]imidazole derivatives

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Compound of Interest

Compound Name: 5-Methoxy-1-methyl-1H-benzo[d]imidazole

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An In-Depth Technical Guide to the Biological Activity of **5-Methoxy-1-methyl-1H-benzo[d]imidazole** Derivatives

Foreword: The Benzimidazole Scaffold in Modern Drug Discovery

To researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the benzimidazole nucleus stands out as a "privileged scaffold." Its structural resemblance to naturally occurring purines allows it to interact with a remarkable array of biological targets, making it a cornerstone in medicinal chemistry.^{[1][2]} First synthesized in the 19th century, benzimidazole derivatives have evolved from simple anthelmintics to a versatile class of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[2][3][4]}

This guide focuses on a specific, highly functionalized subset: **5-Methoxy-1-methyl-1H-benzo[d]imidazole** derivatives. The strategic placement of a methoxy group at the 5-position and a methyl group on the imidazole nitrogen (N1) is not arbitrary. These substitutions critically modulate the scaffold's electronic and lipophilic character, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and, most importantly, its binding affinity to target biomolecules. This document serves as a technical deep-dive into the synthesis,

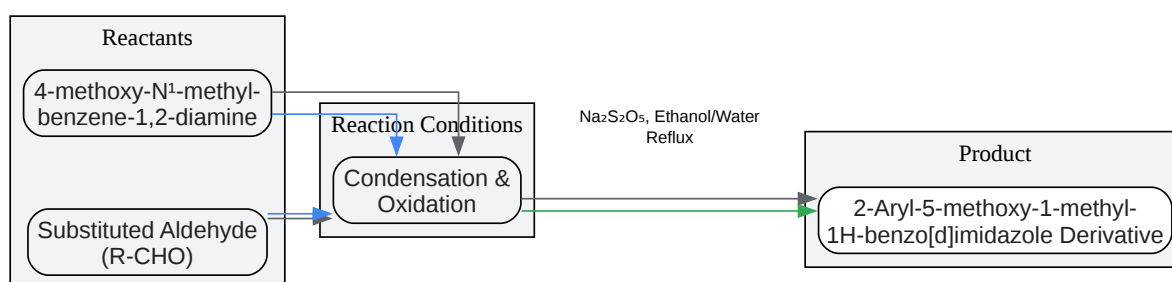
multifaceted biological activities, and structure-activity relationships of these promising compounds, providing a foundation for future research and development.

Part 1: Synthesis and Characterization

The construction of the **5-Methoxy-1-methyl-1H-benzo[d]imidazole** core is a foundational step in exploring its therapeutic potential. The most prevalent and efficient method is the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with an aldehyde.

General Synthetic Pathway

The synthesis typically begins with the appropriate N-substituted o-phenylenediamine, in this case, 4-methoxy-N¹-methylbenzene-1,2-diamine. This key intermediate is then condensed with a variety of substituted aldehydes. The reaction is often carried out in the presence of an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), which facilitates the cyclization and subsequent aromatization to form the stable benzimidazole ring.^{[5][6]} This modular approach allows for the introduction of diverse functional groups at the 2-position, enabling the creation of large libraries for biological screening.



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Caption: General synthetic route for 2-substituted-**5-methoxy-1-methyl-1H-benzo[d]imidazole** derivatives.

Experimental Protocol: Representative Synthesis

The following protocol is a representative example adapted from established methodologies for benzimidazole synthesis.^{[5][6][7]}

Synthesis of 2-(4-chlorophenyl)-5-methoxy-1-methyl-1H-benzo[d]imidazole

- **Reaction Setup:** To a 100 mL round-bottom flask, add 4-methoxy-N¹-methylbenzene-1,2-diamine (1.52 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol).
- **Solvent and Reagent Addition:** Add ethanol (30 mL) and water (5 mL) to the flask. Stir the mixture to achieve a homogenous suspension. Add sodium metabisulfite (Na₂S₂O₅) (0.95 g, 5 mmol) portion-wise over 5 minutes.
- **Reflux:** Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.
- **Isolation:** Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) to remove any inorganic impurities.
- **Purification:** Recrystallize the crude product from an ethanol/water mixture to yield the pure compound.
- **Characterization:** Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Anticancer Activity: A Multifaceted Approach

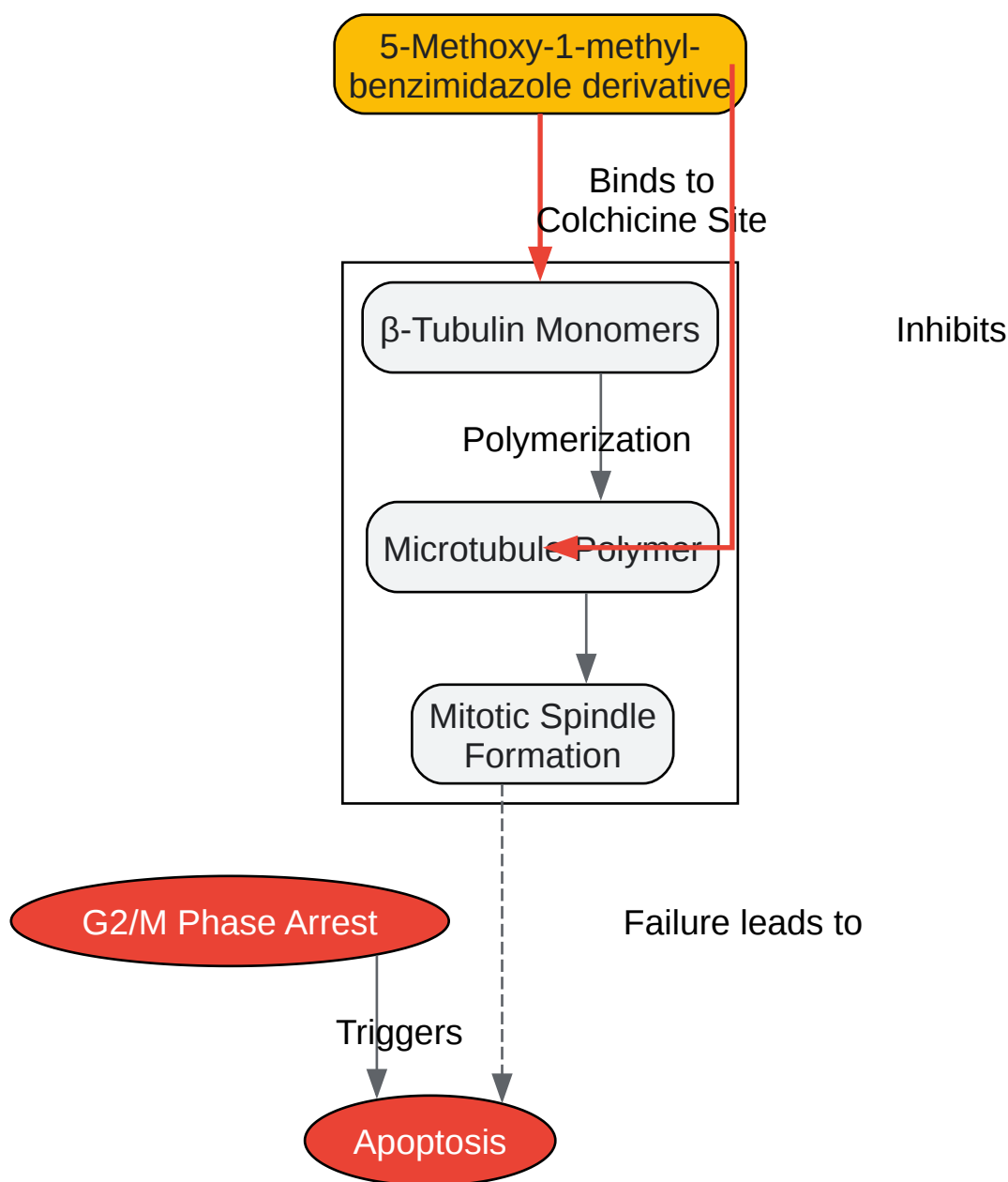
Derivatives of the **5-methoxy-1-methyl-1H-benzo[d]imidazole** scaffold have emerged as potent antiproliferative agents, acting through diverse and critical cellular mechanisms.^{[8][9]}

Mechanism I: Tubulin Polymerization Inhibition

A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics.^[10] These derivatives often bind to the colchicine-binding site on β -tubulin, preventing its polymerization into microtubules. This interference is critical, as microtubules form the mitotic spindle required for chromosome segregation during cell division.

The inhibition of tubulin assembly leads to a cascade of events:

- **Cell Cycle Arrest:** Cells are unable to progress through mitosis and become arrested in the G2/M phase.
- **Apoptosis Induction:** Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.



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Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Mechanism II: Kinase and Topoisomerase Inhibition

Beyond tubulin, these derivatives can target other essential enzymes in cancer progression:

- Tyrosine Kinase Inhibitors (TKIs): Certain derivatives have been designed to inhibit kinases like EGFR (Epidermal Growth Factor Receptor) and HER2, which are often overexpressed in

cancers (e.g., breast, lung).[10][11] By blocking the ATP-binding site of these kinases, the compounds shut down downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that drive cell proliferation and survival.

- **Topoisomerase Inhibitors:** Another key target is human topoisomerase I (Hu Topo I), an enzyme that resolves DNA supercoiling during replication.[5][6] By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to double-strand breaks and ultimately, cell death.

Data on Antiproliferative Activity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

Compound Derivative	Cancer Cell Line	IC ₅₀ (μM)	Proposed Target	Reference
N-methyl-benzamide (cyano-substituted)	MCF-7 (Breast)	3.1	Not Specified	[8]
Thiazole-benzimidazole hybrid	MCF-7 (Breast)	5.96 - 6.30	EGFR Kinase	[10]
Bisbenzimidazole (BBZ) 12b	NCI-60 Panel	0.16 - 3.6	Topoisomerase I	[6]
(Halogenated)benzylidenebenzohydrazide	HepG2 (Liver)	7.82 - 10.21	Multi-kinase (EGFR, HER2)	[11]

Part 3: Antimicrobial Activity

The benzimidazole scaffold is historically renowned for its antimicrobial properties, and 5-methoxy-1-methyl derivatives continue this legacy with potent activity against a range of bacterial and fungal pathogens.[1][3]

Antibacterial and Antifungal Mechanisms

The versatility of the benzimidazole core allows it to disrupt various microbial processes:

- **Fungal Targets:** A key mechanism in fungi is the inhibition of ergosterol biosynthesis.^[2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its disruption compromises membrane integrity, leading to cell lysis.
- **Bacterial Targets:** In bacteria, benzimidazoles can interfere with multiple pathways, including DNA synthesis and essential metabolic enzymes. Their broad-spectrum activity suggests they may have multiple cellular targets.^[4]

Data on Antimicrobial Efficacy

Antimicrobial potency is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Compound Derivative	Microorganism	Strain	MIC (µg/mL)	Reference
Benzimidazole-hydrazone	Candida albicans	Clinical Isolate	32 - 64	^[12]
5-fluorouracil benzimidazole	E. coli	ATCC 35218	6.25	^[4]
Phenyl-substituted	S. aureus	ATCC 25923	32	^[3]
Phenyl-substituted	E. coli	ATCC 25922	64	^[3]

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol follows the standardized guidelines for assessing antimicrobial susceptibility.

- **Preparation of Inoculum:** Culture the microbial strain (e.g., *S. aureus*) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final

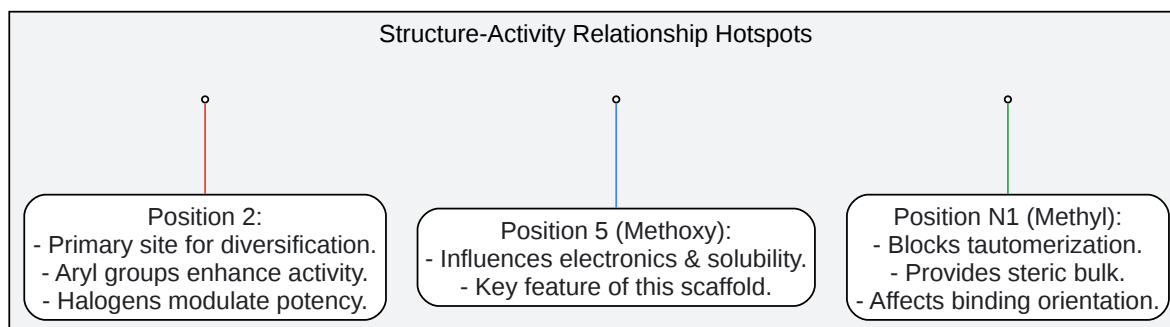
concentration of approximately 5×10^5 colony-forming units (CFU)/mL.

- **Compound Dilution:** Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations (e.g., 256 $\mu\text{g/mL}$ to 0.5 $\mu\text{g/mL}$).
- **Inoculation:** Add 50 μL of the standardized microbial inoculum to each well containing 50 μL of the diluted compound, bringing the final volume to 100 μL .
- **Controls:** Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Reading Results:** The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin.

Part 4: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount for rational drug design. For **5-methoxy-1-methyl-1H-benzo[d]imidazole** derivatives, activity is highly dependent on the nature and position of substituents.

- **The 2-Position:** This is the most common and impactful site for modification. Introducing aryl groups (e.g., phenyl, thienyl) is a proven strategy to enhance antimicrobial and anticancer activity. Halogen substitutions (F, Cl, Br) on these aryl rings can further modulate potency by altering electronic properties and forming halogen bonds with target proteins.[\[11\]](#)
- **The Benzene Ring (Positions 4, 6, 7):** While the 5-methoxy group is a defining feature, further substitutions on the benzimidazole's benzene ring can fine-tune activity. For instance, adding a cyano group has been shown to enhance antiproliferative effects.[\[8\]](#)
- **The N1-Methyl Group:** The methyl group at the N1 position prevents the formation of N-H tautomers and can provide beneficial steric interactions within a binding pocket. Comparing N1-methylated compounds to their N-H counterparts often reveals significant differences in activity and selectivity.[\[13\]](#)[\[14\]](#)



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Caption: Key modification sites influencing the biological activity of the benzimidazole scaffold.
(Note: A chemical structure image would replace the placeholder for full clarity).

Part 5: Future Perspectives

The **5-Methoxy-1-methyl-1H-benzo[d]imidazole** scaffold is a fertile ground for the development of next-generation therapeutics. Future efforts should focus on:

- **Target Selectivity:** While broad-spectrum activity is useful, designing derivatives with high selectivity for a single target (e.g., a specific kinase or microbial enzyme) can reduce off-target effects and improve the therapeutic index.
- **Metabolic Stability:** Early-stage ADME studies are crucial. Modifications that block common sites of metabolic degradation (e.g., hydroxylation) without sacrificing activity can lead to compounds with better pharmacokinetic profiles.^[13]
- **Hybrid Molecules:** Conjugating the benzimidazole scaffold with other known pharmacophores is a promising strategy to achieve synergistic effects or multi-target activity, which can be particularly effective against drug-resistant cancers and microbes.^[3]
- **Computational Design:** Leveraging in silico tools for molecular docking and predictive modeling can accelerate the discovery process, allowing for the virtual screening of

thousands of potential derivatives and prioritizing the most promising candidates for synthesis and testing.

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of **5-methoxy-1-methyl-1H-benzo[d]imidazole** derivatives can be realized, paving the way for new and effective treatments for a range of human diseases.

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